
Omeprazole-d3
Descripción general
Descripción
Omeprazol-d3 es una forma deuterada del omeprazol, un conocido inhibidor de la bomba de protones utilizado para tratar afecciones como la enfermedad por reflujo gastroesofágico, las úlceras pépticas y otros trastornos relacionados con el ácido. Los átomos de deuterio en el omeprazol-d3 reemplazan tres átomos de hidrógeno, lo que puede ser útil en varios estudios científicos, particularmente en la investigación farmacocinética y metabólica .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del omeprazol-d3 implica la incorporación de átomos de deuterio en la molécula de omeprazol. Esto se puede lograr a través de varias rutas sintéticas, incluyendo:
Reacciones de Intercambio de Deuterio: Este método implica el reemplazo de átomos de hidrógeno con deuterio en presencia de una fuente de deuterio como óxido de deuterio (D2O) o disolventes deuterados.
Reactivos Deuterados: El uso de reactivos deuterados en el proceso de síntesis puede conducir a la incorporación de átomos de deuterio en el producto final.
Métodos de Producción Industrial
La producción industrial del omeprazol-d3 generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir:
Hidrogenación Catalítica: Usando gas deuterio (D2) en presencia de un catalizador para reemplazar los átomos de hidrógeno con deuterio.
Disolventes Deuterados: Emplear disolventes deuterados en la mezcla de reacción para facilitar la incorporación de átomos de deuterio.
Análisis De Reacciones Químicas
Tipos de Reacciones
El omeprazol-d3 experimenta varias reacciones químicas, incluyendo:
Oxidación: El omeprazol-d3 se puede oxidar para formar derivados de sulfona.
Reducción: Las reacciones de reducción pueden convertir el omeprazol-d3 a su forma de sulfuro correspondiente.
Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo de benzimidazol, lo que lleva a la formación de varios derivados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y permanganato de potasio (KMnO4).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) se utilizan comúnmente.
Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como haluros o aminas en condiciones básicas.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen derivados de sulfona, formas de sulfuro y varios derivados de benzimidazol sustituidos .
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
Omeprazole-d3 serves as a valuable tool in pharmacokinetic studies due to its stable isotope labeling. This labeling allows researchers to trace the compound's metabolic pathways and quantify its concentration in biological samples through advanced techniques such as liquid chromatography-mass spectrometry (LC-MS).
Study Findings
A notable study investigated the pharmacokinetics of omeprazole and its metabolites in mouse models using this compound. The research demonstrated that different administration routes (oral, intravenous, intraperitoneal) resulted in distinct metabolite profiles in plasma and brain tissues. A total of 17 metabolites were identified, highlighting the compound's complex metabolic behavior and its potential effects on central nervous system (CNS) functions .
Neuropharmacological Insights
Emerging studies suggest that omeprazole and its metabolites may exert neuroprotective effects, possibly influencing neuro-inflammation processes associated with degenerative CNS diseases. The use of this compound in these studies helps clarify how this compound interacts within the brain environment.
Neuro-Inflammation Studies
Research indicates that omeprazole may have anti-inflammatory properties, which could be beneficial in treating neurodegenerative conditions. The identification of novel metabolites through the use of this compound has provided insights into its potential roles beyond gastric acid suppression .
Clinical Applications Beyond Gastroenterology
While omeprazole is primarily known for treating peptic ulcers and gastroesophageal reflux disease (GERD), its deuterated form has opened avenues for research into additional therapeutic applications.
Anti-Infective Properties
Omeprazole has been noted for its inhibitory effects on certain bacterial strains, including both Gram-positive and Gram-negative bacteria. The deuterated version may enhance the understanding of these interactions at a molecular level, potentially leading to new therapeutic strategies against infections .
Methodological Advances in Drug Development
The use of this compound in drug development is significant due to its ability to act as a tracer in pharmacokinetic studies. This application is crucial for understanding drug metabolism and enhancing the safety profiles of new therapeutics.
Case Studies on Drug Interactions
Recent investigations have evaluated how genetic polymorphisms, particularly in the CYP2C19 gene, affect the pharmacokinetics of omeprazole. Studies utilizing this compound have shown that variations in metabolism can significantly influence drug efficacy and safety .
Summary of Key Findings
Mecanismo De Acción
El omeprazol-d3, como el omeprazol, ejerce sus efectos inhibiendo la enzima adenosina trifosfatasa de hidrógeno/potasio (H+/K+ ATPasa) en las células parietales gástricas. Esta enzima es responsable del paso final en la producción de ácido gástrico. Al inhibir esta enzima, el omeprazol-d3 reduce eficazmente la secreción de ácido gástrico, proporcionando alivio de los trastornos relacionados con el ácido .
Comparación Con Compuestos Similares
Compuestos Similares
Esomeprazol: Un estereoisómero del omeprazol con efectos farmacológicos similares.
Lansoprazol: Otro inhibidor de la bomba de protones con un mecanismo de acción similar.
Pantoprazol: Un inhibidor de la bomba de protones utilizado para tratar afecciones similares al omeprazol.
Singularidad
El omeprazol-d3 es único debido a la presencia de átomos de deuterio, que proporcionan varias ventajas en la investigación científica, incluyendo:
Mayor Estabilidad: Los átomos de deuterio forman enlaces más fuertes que el hidrógeno, lo que lleva a una mayor estabilidad del compuesto.
Detección Mejorada: La presencia de deuterio permite una detección y cuantificación más fáciles en estudios de espectrometría de masas.
Metabolismo Reducido: La sustitución de deuterio puede ralentizar la tasa metabólica del compuesto, proporcionando datos farmacocinéticos más precisos.
Actividad Biológica
Omeprazole-d3 is a deuterated form of omeprazole, a widely used proton pump inhibitor (PPI) primarily prescribed for the treatment of acid-related gastrointestinal disorders. The incorporation of deuterium into the molecule has implications for its pharmacokinetics and biological activity, which are important for understanding its therapeutic potential and mechanisms of action.
Overview of this compound
- Chemical Structure : this compound retains the core structure of omeprazole, with deuterium atoms replacing specific hydrogen atoms. This modification can influence metabolic stability and pharmacological properties.
- Molecular Formula : CHDNOS
- Molecular Weight : 348.43 g/mol
Omeprazole functions by inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells, leading to decreased gastric acid secretion. This action is beneficial in treating conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.
Biological Activity and Pharmacokinetics
Recent studies have explored the biological activity of this compound, particularly its metabolites and their effects on the central nervous system (CNS). Key findings include:
- Metabolite Identification : A study utilized liquid chromatography-mass spectrometry (LC-MS) to identify metabolites of this compound in mouse brain and plasma samples. A total of seventeen metabolites were identified, varying by administration route (oral, intravenous, intraperitoneal) and matrix (brain vs. plasma) .
- Pharmacokinetic Profiles : The pharmacokinetic studies indicated that the brain-to-plasma partition coefficient (Kp) varies depending on the route of administration, suggesting differential distribution in CNS tissues .
- Anti-inflammatory Effects : Omeprazole has been implicated in exerting anti-inflammatory effects in various models. Its metabolites may play a role in modulating neuro-inflammation, which is a significant factor in neurodegenerative diseases .
- Antimicrobial Activity : this compound has shown inhibitory effects against various strains of bacteria, including Gram-positive and Gram-negative bacteria, indicating potential applications beyond gastrointestinal disorders .
Case Study 1: CNS Effects
A study administered omeprazole and this compound to mice through different routes to assess their effects on neuro-inflammation. The results demonstrated that certain metabolites could penetrate the blood-brain barrier and influence inflammatory pathways, providing insights into potential therapeutic uses for CNS disorders .
Case Study 2: Antimicrobial Efficacy
In vitro studies revealed that this compound effectively inhibited Helicobacter pylori growth at MIC50 values ranging from 12.5 to 50 µg/ml, showcasing its potential as an antimicrobial agent .
Summary Table of Biological Activities
Activity | Details |
---|---|
Proton Pump Inhibition | Inhibits H+/K+ ATPase enzyme; reduces gastric acid secretion |
CNS Metabolite Effects | Identified metabolites may influence neuro-inflammation |
Antimicrobial Activity | Effective against H. pylori and other bacterial strains |
Pharmacokinetics | Differential brain/plasma distribution based on administration route |
Propiedades
IUPAC Name |
2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-(trideuteriomethoxy)-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBDBMMJDZJVOS-HPRDVNIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90919273 | |
Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90919273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922731-01-9 | |
Record name | 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90919273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 922731-01-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.